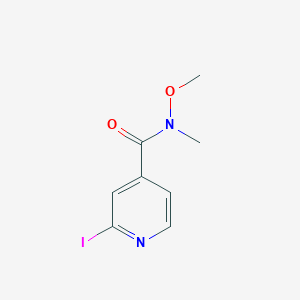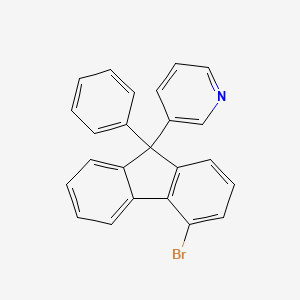
1,2,2-Tris(tert-butylperoxy)ethenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Tris(tert-butylperoxy)ethenylsilane is an organosilicon compound with the molecular formula C14H30O6Si and a molecular weight of 322.47 g/mol . This compound is characterized by the presence of three tert-butylperoxy groups attached to an ethenylsilane core. It is a colorless liquid with a density of 0.9576 g/cm³ and a boiling point of 78°C at 1 Torr . The compound is known for its use as a reagent in organic synthesis and as a polymerization initiator due to its peroxide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,2-Tris(tert-butylperoxy)ethenylsilane can be synthesized through the reaction of vinyltrichlorosilane with tert-butyl hydroperoxide in the presence of a base . The reaction typically involves the following steps:
Preparation of Vinyltrichlorosilane: Vinyltrichlorosilane is prepared by the reaction of trichlorosilane with acetylene.
Reaction with tert-Butyl Hydroperoxide: Vinyltrichlorosilane is then reacted with tert-butyl hydroperoxide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 0-5°C to prevent decomposition of the peroxide groups.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature and pressure to prevent any hazardous decomposition of the peroxide groups.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Tris(tert-butylperoxy)ethenylsilane undergoes various types of chemical reactions, including:
Oxidation: The peroxide groups in the compound can undergo oxidation reactions, leading to the formation of tert-butyl alcohol and other oxidation products.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Major products include tert-butyl alcohol and silane derivatives.
Reduction: Reduced silane compounds.
Substitution: Various organosilicon compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
1,2,2-Tris(tert-butylperoxy)ethenylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the study of biological systems where peroxide groups are involved in oxidative stress and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to release active oxygen species.
Industry: Used as a polymerization initiator in the production of polymers and as a coupling agent in the modification of surfaces and materials
Mecanismo De Acción
The mechanism of action of 1,2,2-Tris(tert-butylperoxy)ethenylsilane involves the decomposition of the peroxide groups to generate free radicals. These free radicals can initiate polymerization reactions or participate in oxidation-reduction processes. The molecular targets include unsaturated bonds in organic molecules and polymer chains. The pathways involved include radical chain reactions and oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Vinyltris(tert-butylperoxy)silane: Similar in structure but with different substituents on the silicon atom.
Tert-butylperoxy-2-ethylhexyl carbonate: Another peroxide compound used as a polymerization initiator.
Uniqueness
1,2,2-Tris(tert-butylperoxy)ethenylsilane is unique due to its combination of peroxide groups and an ethenylsilane core, which provides both oxidative and polymerization initiation properties. This dual functionality makes it a versatile compound in various applications, from organic synthesis to industrial polymer production .
Propiedades
Fórmula molecular |
C14H30O6Si |
|---|---|
Peso molecular |
322.47 g/mol |
Nombre IUPAC |
1,2,2-tris(tert-butylperoxy)ethenylsilane |
InChI |
InChI=1S/C14H30O6Si/c1-12(2,3)18-15-10(16-19-13(4,5)6)11(21)17-20-14(7,8)9/h1-9,21H3 |
Clave InChI |
NGHUVDUUMVXKTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=C(OOC(C)(C)C)[SiH3])OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)
![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)





![3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid](/img/structure/B13930819.png)
![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)
![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)
![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)
